Superior Diagnostic Specificity of 21-Deoxycortisone (21DE) in Newborn Screening for 21-Hydroxylase Deficiency
In newborns with confirmed 21-hydroxylase deficiency (CAH-21D), the mean serum concentration of 21-deoxycortisone (21DE) reached 17.56 ng/mL (range: 8.58–23.20 ng/mL) [1]. In stark contrast, 21DE levels in newborns without CAH-21D were not statistically different from the analytical limit of quantification (0.01 ng/mL) [1]. This near-zero baseline in unaffected individuals demonstrates a dramatically higher specificity compared to the historically used biomarker, 17-hydroxyprogesterone (17OHP), which has a documented false-positive rate of approximately 80% in fluoroimmunoassay-based newborn screening programs due to interference and physiological elevation [2].
| Evidence Dimension | Serum concentration in affected vs. unaffected newborns |
|---|---|
| Target Compound Data | Mean 17.56 ng/mL (range: 8.58–23.20 ng/mL) |
| Comparator Or Baseline | Unaffected newborns: Not statistically different from the limit of quantification (0.01 ng/mL) |
| Quantified Difference | Approximately 1756-fold higher in affected newborns; comparator (17OHP) has an 80% false-positive rate. |
| Conditions | Serum from newborns with genetically confirmed CAH-21D and unaffected controls, quantified by a validated mass spectrometry-based assay. |
Why This Matters
For procurement of analytical standards and development of LC-MS/MS assays, 21DE's near-absence in healthy individuals makes it a far more reliable internal standard or calibrator for minimizing false positives compared to 17OHP.
- [1] Fiet, J., et al. (2024). Plasma 21-deoxycortisone: a sensitive additive tool in 21-hydroxylase deficiency in newborns. European Journal of Endocrinology, 191(2), 204-210. View Source
- [2] Sow, C., et al. (2025). Advances in congenital adrenal hyperplasia newborn screening: 11-ketotestosterone and 21-deoxycortisone as additional discriminatory biomarkers. European Journal of Endocrinology, 193(6), 677-686. View Source
